N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide
Description
N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a methyl group at the 2-position and a methylthio (-SMe) group at the 2-position of the benzamide moiety. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs and derivatives are extensively documented, enabling inferences about its properties and applications .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-17-13-9-11(7-8-15(13)21-10)18-16(19)12-5-3-4-6-14(12)20-2/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMINHSUVTXQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: In the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The benzothiazole ring is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related benzamide-thiazole hybrids, which vary in substituents, synthesis routes, and bioactivity. Key analogs from the evidence include:
Table 1: Structural Comparison of N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide and Analogs
Key Observations
The benzo[d]thiazole scaffold (vs. simple thiazole in 8 and 12) could increase binding affinity to biological targets due to extended aromaticity .
Synthesis Routes :
- Most analogs (e.g., 8, 12, 10a-j) are synthesized via coupling reactions using carbodiimides (HATU/DIPEA) or click chemistry (Cu-catalyzed cycloaddition), suggesting that the target compound may also employ similar methods .
Biological Activity :
- Thiazole-benzamide hybrids like 12 and 10a-j exhibit antitubercular and antimicrobial activity, implying the target compound could share these properties .
- Compound 9c (), with a bromophenyl substituent, demonstrated distinct docking poses in enzymatic studies, highlighting how substituents modulate target binding .
Structural Complexity :
- The target compound lacks the triazole or pyrazole extensions seen in 10a-j and ’s analog, which may reduce steric hindrance and simplify synthesis .
Table 2: Comparative Physicochemical Data
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